PF-06263276
Descripción general
Descripción
PF-06263276 es un inhibidor potente y selectivo de las enzimas Janus cinasa 1, 2, 3 y tirosina cinasa 2. Se ha desarrollado principalmente para el tratamiento de la psoriasis crónica en placa. Este compuesto destaca por su capacidad de administración tanto tópica como por inhalación, lo que lo hace adecuado para tratar enfermedades inflamatorias de los pulmones y la piel .
Aplicaciones Científicas De Investigación
PF-06263276 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto modelo para estudiar la inhibición de la Janus cinasa.
Biología: Employed en la investigación para comprender el papel de las enzimas Janus cinasa en los procesos celulares.
Medicina: Investigado por su potencial para tratar la psoriasis crónica en placa y otras enfermedades inflamatorias.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a las enzimas Janus cinasa
Mecanismo De Acción
PF-06263276 ejerce sus efectos inhibiendo la actividad de las enzimas Janus cinasa 1, 2, 3 y tirosina cinasa 2. Estas enzimas juegan un papel crucial en las vías de señalización que regulan las respuestas inmunitarias y la inflamación. Al inhibir estas enzimas, this compound reduce la actividad de las citoquinas proinflamatorias, aliviando así los síntomas de las enfermedades inflamatorias .
Análisis Bioquímico
Biochemical Properties
PF-06263276 plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). The inhibition constants (IC50) for these kinases are 2.2 nM, 23.1 nM, 59.9 nM, and 29.7 nM, respectively . By inhibiting these kinases, this compound interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation. The compound interacts with the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of JAK kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in immune responses and inflammation. Additionally, this compound may also interact with other biomolecules, such as cytokine receptors, further modulating the immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic profile of the organism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby modulating the activity of JAK kinases and other biomolecules involved in immune responses and inflammation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PF-06263276 involucra múltiples pasos, incluyendo el uso de solventes anhidros y reacciones llevadas a cabo bajo atmósfera de nitrógeno. La cromatografía en capa fina se utiliza para monitorear las reacciones, y la cromatografía en columna de gel de sílice se utiliza para la purificación. Los espectros de resonancia magnética nuclear de protones y los espectros de masas se registran para confirmar la estructura y la pureza del compuesto .
Métodos de producción industrial
Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento. El proceso involucra síntesis a gran escala utilizando condiciones de reacción optimizadas y técnicas de purificación para lograr la calidad deseada. La cromatografía líquida de alta resolución se utiliza para garantizar que la pureza del compuesto supere el 95% .
Análisis De Reacciones Químicas
Tipos de reacciones
PF-06263276 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen permanganato de potasio para la oxidación y ácido cloroplatínico para la visualización durante la cromatografía en capa fina. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones son intermediarios que se procesan posteriormente para producir el compuesto final, this compound. Cada paso se monitorea cuidadosamente para garantizar la estructura y la pureza correctas de los intermediarios .
Comparación Con Compuestos Similares
Compuestos similares
Citrato de tofacitinib: Otro inhibidor de la Janus cinasa utilizado para tratar la artritis reumatoide.
Ruxolitinib: Un inhibidor de la Janus cinasa utilizado para tratar la mielofibrosis y la policitemia vera.
Baricitinib: Un inhibidor de la Janus cinasa utilizado para tratar la artritis reumatoide.
Singularidad de PF-06263276
This compound es único debido a su capacidad de administrarse tanto tópica como por inhalación, lo que lo hace versátil para tratar diversas afecciones inflamatorias. Su selectividad para múltiples enzimas Janus cinasa también lo diferencia de otros inhibidores que pueden dirigirse a una o dos enzimas únicamente .
Propiedades
IUPAC Name |
[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGNPSZQSWJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421502-62-6 | |
Record name | PF-06263276 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06263276 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?
A1: Unlike many JAK inhibitors that primarily target the ATP binding site, this compound exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []
Q2: What therapeutic areas are being explored for this compound, and why?
A2: this compound is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []
Q3: How does the structure of this compound support its intended delivery routes?
A3: this compound was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.
Q4: What is the significance of this compound reaching clinical studies?
A4: The advancement of this compound into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.